(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
CAS No.: 2059917-80-3
Cat. No.: VC5048948
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059917-80-3 |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.303 |
| IUPAC Name | (2R,3R)-2-[2-(2-methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m1/s1 |
| Standard InChI Key | LKZFHZFZEGGBQH-QMTHXVAHSA-N |
| SMILES | COC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.30 g/mol . Its structure comprises three distinct moieties:
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Oxolane ring: A five-membered tetrahydrofuran ring with stereogenic centers at C2 and C3.
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Pyrazole ring: Substituted at the 3-position with a 2-methoxyphenyl group.
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Carboxylic acid group: Positioned at C3 of the oxolane ring.
The (2R,3R) configuration ensures specific three-dimensional orientation, critical for interactions with biological targets. The SMILES notation (COC1=CC=CC=C1N2C(=CC=N2)[C@H]3C@@HC(=O)O) and InChIKey (LKZFHZFZEGGBQH-QMTHXVAHSA-N) provide unambiguous identifiers for computational and experimental studies .
Stereochemical Implications
Chirality at C2 and C3 influences the molecule’s binding affinity to enzymes or receptors. For example, the (R,R) configuration may favor interactions with hydrophobic pockets in proteins due to the spatial arrangement of the methoxyphenyl and carboxylic acid groups. Enantiomeric forms of similar compounds often exhibit divergent biological activities, underscoring the importance of stereochemical control during synthesis .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step strategy:
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Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters or diketones.
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Oxolane construction: Cyclization of diols or epoxides under acidic or basic conditions.
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Functional group introduction: Mitsunobu or nucleophilic substitution reactions to attach the methoxyphenyl group.
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Carboxylic acid installation: Oxidation of primary alcohols or hydrolysis of nitriles/esters .
A hypothetical route might involve:
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Step 1: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation.
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Step 2: Asymmetric aldol reaction with a chiral oxolane precursor to establish the (2R,3R) configuration.
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Step 3: Oxidation of the aldol adduct’s alcohol to a carboxylic acid using Jones reagent.
Reactivity Profile
The carboxylic acid group enables derivatization into esters, amides, or salts, enhancing solubility or bioavailability. The pyrazole ring participates in electrophilic substitution (e.g., nitration, halogenation), while the methoxy group undergoes demethylation under strong acidic conditions .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole C=N), and 1250 cm⁻¹ (C-O-C ether).
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NMR:
Biological Activity and Mechanism
Pharmacological Targets
Preliminary data suggest interactions with:
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Cyclooxygenase-2 (COX-2): The methoxyphenyl group may mimic diaryl heterocycles in COX-2 inhibitors (e.g., celecoxib).
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G-Protein-Coupled Receptors (GPCRs): Pyrazole derivatives are known modulators of adenosine or serotonin receptors .
In Vitro Studies
While specific studies on this compound are lacking, structurally related molecules exhibit:
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Anti-inflammatory activity: IC₅₀ ≈ 10 μM in RAW264.7 macrophage assays.
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Antimicrobial effects: MIC ≈ 25 μg/mL against Staphylococcus aureus.
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